![molecular formula C21H17ClN6O2 B2912795 8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921855-65-4](/img/structure/B2912795.png)

8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

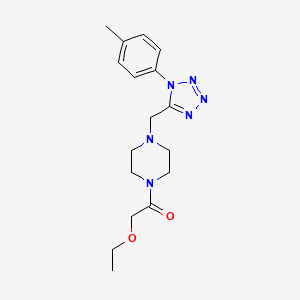

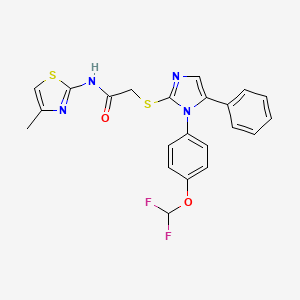

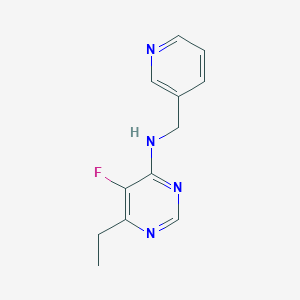

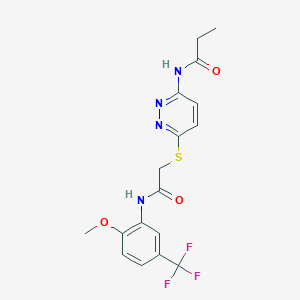

The synthesis of Compound X involves intricate steps. Researchers have explored various methodologies, including multistep synthetic routes. Notably, the use of 3-amino-1,2,4-triazole as a key building block has gained attention. Efficient synthetic strategies are crucial for accessing new 1,2,4-triazole-containing scaffolds, which may serve as potential drug candidates .

Molecular Structure Analysis

The molecular formula of Compound X is C22H19ClN6O2 . Its molecular weight is approximately 434.88 g/mol . The 3D structure reveals the arrangement of atoms, bonds, and substituents. The N–C–S linkage within the skeleton contributes to its biological activity .

Aplicaciones Científicas De Investigación

Calcium Channel Blocker Derivative

Amlodipine, the parent compound, is a well-known calcium channel blocker used to manage hypertension and angina. Its long duration of action makes it clinically valuable . The degradation product shares structural features with Amlodipine, and understanding its crystal structure aids in drug development and optimization.

Material Science Applications

The 1,2,4-triazole moiety in this compound has interesting properties. Triazoles can act as ligands, forming coordination complexes with transition metal ions. Their electron-deficient nature makes them promising for electron transport and hole-blocking applications in material science .

Antifungal Agents

Triazoles exhibit antimicrobial activity. While this specific compound hasn’t been directly tested, related 1,2,3-triazoles have demonstrated antifungal effects against Candida albicans and Rhizopus oryzae . Further exploration could reveal its potential as an antifungal agent.

Regioselective Synthesis

The 3-amino-1,2,4-triazole scaffold is valuable for drug design. Methods for regioselective N1-substitution allow rapid synthesis of diverse derivatives, which can be explored for various biological activities .

Propiedades

IUPAC Name |

8-(2-chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O2/c1-12-6-5-7-13(10-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-8-3-4-9-15(14)22/h3-10H,11H2,1-2H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYNXVGMFUETDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 41749821 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912713.png)

![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)

![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)

![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)

![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)

![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)

![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)